molecular formula C4H3ClN4O3 B087195 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine CAS No. 1007-99-4

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine

Cat. No.: B087195
CAS No.: 1007-99-4
M. Wt: 190.54 g/mol
InChI Key: UTTPUMOOQSNOHH-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine is an organic compound with the molecular formula C4H3ClN4O3 and a molecular weight of 190.54 g/mol . This compound is characterized by the presence of amino, chloro, hydroxy, and nitro functional groups attached to a pyrimidine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide for hydrolysis and various reducing agents for the reduction of the nitro group. The reactions are typically carried out under controlled conditions to ensure safety and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield 2-Amino-4-chloro-6-hydroxy-5-aminopyrimidine .

Scientific Research Applications

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine involves its strong oxidative properties, which allow it to react with various substrates. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine include:

Uniqueness

What sets this compound apart from similar compounds is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specific applications such as dye synthesis and explosive production .

Properties

IUPAC Name

2-amino-4-chloro-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTPUMOOQSNOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289270
Record name 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-99-4
Record name 1007-99-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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